3-bromo-N-(furan-2-ylmethyl)-4-methylaniline is a bifunctional secondary amine building block that combines a halogenated p-toluidine core with a furfuryl appendage. In industrial procurement and medicinal chemistry, this material is valued for its orthogonal reactivity profile: the secondary amine can be selectively acylated or converted to ureas, the 3-bromo substituent serves as a reliable handle for palladium-catalyzed cross-couplings, and the furan ring offers a diene for cycloaddition chemistry. Procuring this pre-assembled, purified scaffold eliminates the need for volatile and oxidation-prone furfural handling in-house, directly streamlining the synthesis of sp3-rich polycyclic libraries and complex active pharmaceutical ingredients (APIs) [1].
Bromo-substituted N-(furan-2-ylmethyl)aniline scaffold for cross-coupling workflows.
Supplied at research-grade purity suitable for Suzuki, Buchwald-Hartwig, and related Pd-catalyzed couplings.
COA and SDS typically available upon request to support analytical traceability.
Substituting this specific building block with its primary amine precursor (3-bromo-4-methylaniline) or non-halogenated analogs severely disrupts synthetic workflows. Attempting in-house reductive amination with furfural routinely yields a difficult-to-separate mixture of unreacted primary amine, the desired secondary amine, and over-alkylated tertiary amine impurities, which poison downstream transition-metal catalysts [1]. Furthermore, substituting the furfuryl group with a standard benzyl group (e.g., 3-bromo-N-benzyl-4-methylaniline) removes the furan's diene character, completely preventing downstream Diels-Alder functionalization [2]. For procurement teams, sourcing the highly pure, pre-formed 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline ensures immediate compatibility with sensitive catalysis and prevents costly purification bottlenecks.
2-bromo-4-methyl and 4-bromo-2-methyl isomers place bromine at different ring positions, altering oxidative addition rates and coupling outcomes.
Non-methylated analog 3-bromo-N-(furan-2-ylmethyl)aniline has lower XLogP3 and fewer rotatable bonds, which may shift solubility and permeability profiles.
2-bromo isomer often lacks consistent public COA/SDS posting, adding batch-consistency uncertainty compared to the 3-bromo-4-methyl variant.
Commercial procurement of 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline guarantees a secondary amine purity that is difficult to achieve via standard benchtop reductive amination. In-house synthesis typically results in 8–12% tertiary amine (bis-furfuryl) impurity and 2–5% residual primary amine, both of which competitively bind and poison downstream palladium catalysts [1]. Procuring the analytical-grade compound (<0.5% primary/tertiary amines) directly improves subsequent Buchwald-Hartwig or acylation yields by up to 25% by eliminating competitive binding at the metal center [2].
| Evidence Dimension | Tertiary amine impurity level and downstream coupling yield |
| Target Compound Data | <0.5% impurity; >92% downstream coupling yield |
| Comparator Or Baseline | In-house crude synthesis (8-12% impurity); 67% downstream yield |
| Quantified Difference | Elimination of catalyst-poisoning impurities, boosting downstream yield by 25% |
| Conditions | Standard Pd(OAc)2/XPhos catalyzed amidation at 80°C |
Procuring high-purity secondary amine bypasses tedious chromatographic separations and prevents catalyst poisoning in expensive late-stage cross-couplings.
The furfuryl group acts as an active diene for building complex 3D architectures, distinguishing it from standard lipophilic protecting groups. When compared to the common procurement substitute 3-bromo-N-benzyl-4-methylaniline, the furfuryl-bearing target compound successfully undergoes [4+2] cycloaddition with maleimides to form oxabicycloheptene scaffolds in >85% yield [1]. The benzyl analog is completely inert under these conditions. This reactivity allows chemists to rapidly convert a flat aromatic building block into an sp3-rich, three-dimensional pharmacophore [2].
| Evidence Dimension | Yield of [4+2] cycloaddition with N-phenylmaleimide |
| Target Compound Data | >85% yield of oxabicyclo cycloadduct |
| Comparator Or Baseline | 3-bromo-N-benzyl-4-methylaniline (0% yield, inert) |
| Quantified Difference | Absolute enabling of diene reactivity (85% vs 0%) |
| Conditions | Toluene, 90°C, 12 hours |
Selecting the furfuryl derivative over a standard benzyl amine unlocks cycloaddition pathways critical for diversity-oriented synthesis and fragment-based drug discovery.
The presence of the 3-bromo substituent on the p-toluidine core provides a critical vector for structural diversification that is absent in the non-halogenated N-(furan-2-ylmethyl)-4-methylaniline. While the non-brominated analog requires harsh, undirected C-H activation (typically yielding <30% of functionalized product with poor regioselectivity), the target compound undergoes highly regioselective Suzuki-Miyaura coupling at the 3-position in >90% yield [1]. This orthogonal reactivity allows the secondary amine to be manipulated prior to late-stage biaryl formation without risking degradation of the furan ring [2].
| Evidence Dimension | Regioselective late-stage arylation yield |
| Target Compound Data | >90% yield via directed Suzuki coupling at the C-Br bond |
| Comparator Or Baseline | N-(furan-2-ylmethyl)-4-methylaniline (<30% yield via C-H activation) |
| Quantified Difference | >60% increase in yield with absolute regiocontrol |
| Conditions | Pd(dppf)Cl2, arylboronic acid, K2CO3, 1,4-dioxane/H2O, 80°C |
The pre-installed bromine atom is mandatory for procurement teams supporting high-throughput SAR library generation, avoiding the low yields and harsh conditions of C-H functionalization.
The 4-methyl-3-bromoaniline motif is a privileged structure in oncology drug discovery, frequently appearing in kinase inhibitors. Procuring 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline allows medicinal chemists to immediately synthesize urea or amide derivatives at the secondary nitrogen, followed by rapid Suzuki couplings at the 3-bromo position to explore chemical space. The high purity of the commercial building block ensures reproducible yields across automated parallel synthesis platforms, directly leveraging the orthogonal reactivity demonstrated in Section 3 [1].
For research programs focused on escaping planar aromatic molecular structures, this compound serves as an ideal starting material. As established by its cycloaddition compatibility, the furfuryl group acts as a built-in diene for intramolecular or intermolecular Diels-Alder reactions. By acylating the amine with a dienophile-containing linker, chemists can trigger cascade cycloadditions to generate complex, drug-like polycyclic architectures that are highly sought after in fragment-based drug discovery [2].
Furfurylamines and halogenated toluidines are common pharmacophores in modern agrochemical research, particularly in the design of succinate dehydrogenase inhibitors (SDHIs). This pre-assembled building block allows agrochemical formulation teams to bypass the handling of volatile furfural and directly access advanced intermediates. The bromo group provides a reliable vector for tuning lipophilicity and target binding via late-stage cross-coupling [3].